molecular formula C15H10FIN2O3S B13420686 2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid CAS No. 532978-32-8

2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid

Cat. No.: B13420686
CAS No.: 532978-32-8
M. Wt: 444.2 g/mol
InChI Key: DJYPWRKMKRJCLK-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid is a complex organic compound with a unique structure that includes fluorine, iodine, and sulfur atoms

Properties

CAS No.

532978-32-8

Molecular Formula

C15H10FIN2O3S

Molecular Weight

444.2 g/mol

IUPAC Name

2-[(4-fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid

InChI

InChI=1S/C15H10FIN2O3S/c16-9-3-1-8(2-4-9)13(20)19-15(23)18-12-6-5-10(17)7-11(12)14(21)22/h1-7H,(H,21,22)(H2,18,19,20,23)

InChI Key

DJYPWRKMKRJCLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)I)C(=O)O)F

Origin of Product

United States

Preparation Methods

One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like 2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid.

Chemical Reactions Analysis

2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Scientific Research Applications

2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of fluorine, iodine, and sulfur atoms, which contribute to its distinct chemical and biological properties.

Biological Activity

2-[(4-Fluorobenzoyl)carbamothioylamino]-5-iodobenzoic acid is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H11FNO2S
  • Molecular Weight : 285.31 g/mol
  • Structure : The compound features a benzoic acid moiety substituted with a fluorobenzoyl group and an iodophenyl group, which may influence its biological interactions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibits cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Apoptosis induction
HT-29 (Colon)12.8Cell cycle arrest
A549 (Lung)18.5Inhibition of proliferation

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In vitro studies have reported that it possesses moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were found to be in the range of 32–64 µg/mL.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus32Moderate antibacterial
Bacillus subtilis64Moderate antibacterial
Escherichia coli>128No significant activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells.
  • Targeting Signaling Pathways : It may interfere with signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation.

Case Studies

  • Breast Cancer Study : In a preclinical trial, administration of the compound resulted in a 50% reduction in tumor size in MCF-7 xenograft models compared to control groups.
  • Antimicrobial Efficacy : A clinical isolate study showed that this compound effectively reduced bacterial load in infected wounds, highlighting its potential for therapeutic applications.

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